molecular formula C11H11N3 B13967896 4-(o-Tolyl)pyrimidin-2-amine

4-(o-Tolyl)pyrimidin-2-amine

Cat. No.: B13967896
M. Wt: 185.22 g/mol
InChI Key: RNMOJMRFOFILNZ-UHFFFAOYSA-N
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Description

4-(o-Tolyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with an o-tolyl group at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(o-Tolyl)pyrimidin-2-amine typically involves the condensation of o-toluidine with a suitable pyrimidine precursor. One common method involves the reaction of o-toluidine with 2-chloropyrimidine under basic conditions, such as in the presence of sodium hydroxide, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(o-Tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • 2-Aminopyrimidine derivatives

Comparison: 4-(o-Tolyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other 2-aminopyrimidine derivatives, it exhibits higher selectivity and potency in inhibiting certain enzymes, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(2-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)

InChI Key

RNMOJMRFOFILNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC=C2)N

Origin of Product

United States

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